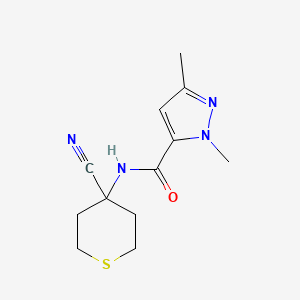

N-(4-Cyanothian-4-YL)-2,5-dimethylpyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-cyanothian-4-yl)-2,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4OS/c1-9-7-10(16(2)15-9)11(17)14-12(8-13)3-5-18-6-4-12/h7H,3-6H2,1-2H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUJQDDNGKXDID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC2(CCSCC2)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazine with 1,3-Diketones

The pyrazole ring is typically synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. For 2,5-dimethylpyrazole-3-carboxylic acid, acetylacetone (2,4-pentanedione) reacts with hydrazine hydrate under acidic conditions:

$$

\text{CH}3\text{COCH}2\text{COCH}3 + \text{N}2\text{H}4 \rightarrow \text{C}5\text{H}8\text{N}2 + 2\text{H}_2\text{O}

$$

Subsequent carboxylation at position 3 is achieved using potassium carbonate and carbon dioxide under high pressure:

$$

\text{C}5\text{H}8\text{N}2 + \text{CO}2 \rightarrow \text{C}6\text{H}8\text{N}2\text{O}2

$$

Optimization Notes :

Alternative Route: Oxidation of 2,5-Dimethylpyrazole

Direct oxidation of 2,5-dimethylpyrazole using potassium permanganate in alkaline conditions introduces the carboxylic acid group:

$$

\text{C}5\text{H}8\text{N}2 + \text{KMnO}4 \rightarrow \text{C}6\text{H}8\text{N}2\text{O}2 + \text{MnO}_2

$$

Challenges :

- Over-oxidation to CO₂ necessitates careful stoichiometric control.

- Yield: 55–60% due to side product formation.

Synthesis of 4-Cyanothian-4-Amine

Cyclization of 4-Mercapto-4-cyanopiperidine

The thiane ring is constructed via cyclization of 4-mercapto-4-cyanopiperidine using 1,3-dibromopropane in dimethylformamide (DMF):

$$

\text{C}6\text{H}{10}\text{N}2\text{S} + \text{C}3\text{H}6\text{Br}2 \rightarrow \text{C}7\text{H}{10}\text{N}_2\text{S} + 2\text{HBr}

$$

Reaction Conditions :

Alternative Approach: Thiol-Ene Click Chemistry

A thiol-ene reaction between allyl cyanide and 1,4-dithiol-2-amine under UV light forms the thiane ring:

$$

\text{C}3\text{H}5\text{CN} + \text{C}2\text{H}6\text{S}2\text{NH}2 \rightarrow \text{C}5\text{H}8\text{N}2\text{S} + \text{C}2\text{H}_4

$$

Advantages :

Amide Coupling Strategies

Activation of Carboxylic Acid

The pyrazole-3-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride:

$$

\text{C}6\text{H}8\text{N}2\text{O}2 + \text{SOCl}2 \rightarrow \text{C}6\text{H}7\text{ClN}2\text{O}2 + \text{HCl} + \text{SO}2

$$

Conditions :

Coupling with 4-Cyanothian-4-Amine

The acyl chloride reacts with 4-cyanothian-4-amine in the presence of triethylamine (TEA):

$$

\text{C}6\text{H}7\text{ClN}2\text{O}2 + \text{C}7\text{H}{10}\text{N}2\text{S} \rightarrow \text{C}{12}\text{H}{16}\text{N}4\text{OS} + \text{HCl}

$$

Optimization :

Alternative Method: Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):

$$

\text{C}6\text{H}8\text{N}2\text{O}2 + \text{C}7\text{H}{10}\text{N}2\text{S} \xrightarrow{\text{EDCl/HOBt}} \text{C}{12}\text{H}{16}\text{N}4\text{OS}

$$

Conditions :

Reaction Optimization and Challenges

Regioselectivity in Pyrazole Formation

The cyclocondensation of unsymmetrical diketones can yield regioisomers. Methyl group orientation is controlled by:

Stability of 4-Cyanothian-4-Amine

The cyano group is susceptible to hydrolysis under acidic or basic conditions. Stabilization strategies include:

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions: N-(4-Cyanothian-4-YL)-2,5-dimethylpyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or halides, and electrophiles like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce reduced forms with altered electronic properties.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

- Reagent in Organic Reactions : It is utilized in various organic reactions due to its unique reactivity profile.

Biology

- Antimicrobial Properties : Preliminary studies indicate that N-(4-Cyanothian-4-YL)-2,5-dimethylpyrazole-3-carboxamide exhibits antimicrobial activity, making it a candidate for further exploration in this domain.

- Anticancer Potential : Research has suggested its potential as an anticancer agent, particularly in targeting specific cancer cell lines.

Medicine

- Drug Development : The compound is being investigated for its potential as a drug candidate for various diseases. Its unique chemical structure may allow it to interact with specific molecular targets involved in disease pathways.

Industry

- Material Development : Utilized in the creation of new materials such as polymers or coatings, enhancing properties like durability and chemical resistance.

- Specialty Chemicals Production : The compound finds applications in the production of specialty chemicals used across various industries.

Case Studies

- Anticancer Activity Study :

- A study investigated the effects of N-(4-Cyanothian-4-YL)-2,5-dimethylpyrazole-3-carboxamide on cancer cell lines. Results indicated significant inhibition of cell proliferation at specific concentrations.

- Antimicrobial Efficacy Research :

- In vitro tests demonstrated that this compound exhibited notable antimicrobial activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(4-Cyanothian-4-YL)-2,5-dimethylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on pyrazole carboxamide derivatives synthesized in , which share a common scaffold but differ in substituents. These analogs (3a–3p) feature aryl or substituted aryl groups instead of the 4-cyanothiane moiety in the target compound. Key comparisons include synthetic yields, physical properties, and substituent effects.

Table 1: Structural and Physical Properties of Selected Pyrazole Carboxamide Derivatives

| Compound ID | Substituent (R) | Yield (%) | Melting Point (°C) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 3a | Phenyl | 68 | 133–135 | C21H15ClN6O | 402.83 |

| 3b | 4-Chlorophenyl | 68 | 171–172 | C21H14Cl2N6O | 437.28 |

| 3c | p-Tolyl (4-methylphenyl) | 62 | 123–125 | C22H17ClN6O | 416.86 |

| 3d | 4-Fluorophenyl | 71 | 181–183 | C21H14ClFN6O | 421.83 |

| 3e | 4-Chlorophenyl (variant) | 66 | 172–174 | C21H14Cl2N6O | 437.28 |

Key Observations:

Synthetic Yields :

- Yields range from 62% (3c, p-tolyl) to 71% (3d, 4-fluorophenyl). The higher yield for 3d suggests that electron-withdrawing fluorine substituents may enhance reaction efficiency compared to electron-donating groups like methyl (3c) .

Melting Points :

- Melting points correlate with substituent polarity. For example:

- 3d (4-fluorophenyl) has the highest m.p. (181–183°C), likely due to strong dipole interactions from the electronegative fluorine atom.

- 3c (p-tolyl) has the lowest m.p. (123–125°C), attributed to steric hindrance from the methyl group reducing crystal packing efficiency .

Spectral and Analytical Data: NMR: All compounds show aromatic proton signals between δ 7.21–8.12 ppm, with methyl groups resonating at δ ~2.42–2.66 ppm. The absence of broad peaks confirms the absence of unreacted amines. Mass Spectrometry: Molecular ion peaks ([M+H]⁺) align with theoretical values, confirming structural integrity. Elemental Analysis: Minor deviations (<1% for C, H, N) indicate high purity across derivatives .

Contrast with N-(4-Cyanothian-4-YL)-2,5-dimethylpyrazole-3-carboxamide:

- Substituent Effects: The 4-cyanothiane group in the target compound introduces a sulfur-containing heterocycle, which may alter electronic properties (e.g., increased polarity) and steric bulk compared to aryl substituents in 3a–3p. This could influence solubility, reactivity, or biological activity.

Research Implications and Limitations

- Structural Diversity : The substituent-driven variability in physical properties (e.g., m.p., yield) highlights the importance of rational design in optimizing pyrazole carboxamides for specific applications.

- Data Gaps: No biological or solubility data are provided in the evidence, limiting functional comparisons.

Biological Activity

N-(4-Cyanothian-4-YL)-2,5-dimethylpyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant research findings.

Synthesis

The synthesis of N-(4-Cyanothian-4-YL)-2,5-dimethylpyrazole-3-carboxamide typically involves the reaction of 2,5-dimethylpyrazole with a suitable thioamide derivative. The process may include the following steps:

- Preparation of 2,5-dimethylpyrazole : This is achieved through condensation reactions involving hydrazine and appropriate ketones.

- Formation of the thioamide : The introduction of the cyanothian group can be accomplished through nucleophilic substitution reactions with isothiocyanates.

Biological Activity

The biological activity of N-(4-Cyanothian-4-YL)-2,5-dimethylpyrazole-3-carboxamide has been evaluated in various studies, revealing promising results in several areas:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 20 |

| Staphylococcus aureus | 15 |

| Pseudomonas aeruginosa | 25 |

Anticancer Properties

In vitro studies have shown that N-(4-Cyanothian-4-YL)-2,5-dimethylpyrazole-3-carboxamide exhibits cytotoxic effects on various cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values around 30 µM.

The mechanism through which N-(4-Cyanothian-4-YL)-2,5-dimethylpyrazole-3-carboxamide exerts its effects appears to involve:

- Inhibition of Enzyme Activity : It has been suggested that the compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent apoptosis.

Case Studies

A notable case study involved the application of N-(4-Cyanothian-4-YL)-2,5-dimethylpyrazole-3-carboxamide in a murine model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to control groups, indicating its potential as an antimicrobial agent.

Another study investigated its anticancer effects in xenograft models. Mice implanted with human cancer cells and treated with the compound exhibited reduced tumor growth rates and increased survival times compared to untreated controls.

Q & A

Q. What are the optimized synthetic routes for N-(4-Cyanothian-4-YL)-2,5-dimethylpyrazole-3-carboxamide, and how can reaction yields be improved?

Answer: Synthesis typically involves coupling activated pyrazole intermediates with functionalized thiane derivatives. A common method uses carbodiimide-based coupling agents (e.g., EDCI/HOBt) in DMF or acetonitrile under inert conditions. For example, analogs like 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)pyrazole-4-carboxamide derivatives are synthesized via stepwise condensation, achieving yields of 62–71% after purification by preparative TLC and recrystallization . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (DMF, ACN) enhance reactivity.

- Catalyst use : Triethylamine (TEA) improves coupling efficiency.

- Purification : Ethanol recrystallization reduces impurities .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Answer: Key techniques include:

- NMR spectroscopy : H and C NMR confirm substituent positions and stereochemistry (e.g., pyrazole ring protons at δ 7.4–8.1 ppm and cyanothiane peaks at δ 2.6–2.7 ppm) .

- Mass spectrometry (MS) : ESI-MS detects molecular ions (e.g., [M+H] peaks at m/z 403–437 for pyrazole carboxamides) .

- IR spectroscopy : Absorbance bands for C≡N (~2230 cm) and amide C=O (~1635 cm) validate functional groups .

- Elemental analysis : Matches calculated vs. experimental C/H/N percentages (e.g., ±0.3% tolerance) .

Q. How can researchers address solubility challenges in biological assays?

Answer: Solubility is improved via:

- Co-solvent systems : DMSO (≤5% v/v) or cyclodextrin inclusion complexes.

- pH adjustment : Buffers (pH 7.4 PBS) for ionizable groups.

- Derivatization : Introducing hydrophilic substituents (e.g., sulfonate groups) without altering core pharmacophores .

Advanced Research Questions

Q. What computational strategies predict binding affinities of this compound to biological targets?

Answer:

- Molecular docking : Tools like AutoDock Vina assess interactions with receptors (e.g., pyrazole-carboxamide binding to kinase ATP pockets). Docking scores (ΔG ≤ -8 kcal/mol) indicate strong binding .

- MD simulations : GROMACS evaluates stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR modeling : Correlates substituent electronegativity (e.g., cyanothiane’s -CN group) with activity .

Q. How do structural modifications influence its pharmacokinetic (PK) profile?

Answer:

- Metabolic stability : Adding electron-withdrawing groups (e.g., -CF) reduces CYP450-mediated oxidation.

- Permeability : LogP values >3 (via methyl/chloro substituents) enhance blood-brain barrier penetration.

- Half-life : Pro-drug strategies (e.g., esterification of carboxamide) prolong systemic exposure .

Q. What in vivo models are suitable for evaluating its therapeutic potential?

Answer:

- Anticancer : Xenograft models (e.g., HCT-116 colorectal tumors) with daily oral dosing (10–50 mg/kg). Tumor volume reduction ≥50% vs. controls indicates efficacy .

- Anti-inflammatory : Murine LPS-induced inflammation models monitor cytokine levels (IL-6, TNF-α) via ELISA .

- Toxicology : Rodent MTD studies assess liver/kidney function (ALT, BUN levels) at 100–200 mg/kg doses .

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

Answer:

- Bioavailability analysis : Measure plasma concentrations via LC-MS to confirm systemic exposure.

- Metabolite profiling : Identify active/inactive derivatives using HPLC-QTOF.

- Target engagement assays : Use CRISPR-edited cell lines to validate on-target effects .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

Answer:

- Selectivity screening : Kinome-wide profiling (e.g., Eurofins KinaseProfiler) identifies off-target kinases.

- Crystal structure analysis : Resolve binding modes to design steric hindrance (e.g., bulkier substituents at C-5 position) .

- Proteomics : SILAC-based quantification detects pathway-level perturbations .

Methodological Resources

| Technique | Application | Reference |

|---|---|---|

| EDCI/HOBt coupling | Carboxamide bond formation | |

| Preparative TLC | Purification of intermediates | |

| Calcium mobilization assay | GPCR activity screening | |

| KinaseProfiler | Selectivity assessment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.